molecular formula C56H38N4O2 B12290752 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline

Cat. No.: B12290752
M. Wt: 798.9 g/mol
InChI Key: FDSCEJGDVXMGCL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline is a complex organic compound characterized by its multiple benzoxazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzoxazole derivatives and aniline derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The benzoxazole and phenyl groups allow the compound to interact with various biological molecules, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline is unique due to its complex structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C56H38N4O2

Molecular Weight

798.9 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline

InChI

InChI=1S/C56H38N4O2/c1-3-11-45(12-4-1)59(49-35-27-43(28-36-49)55-57-51-15-7-9-17-53(51)61-55)47-31-23-41(24-32-47)39-19-21-40(22-20-39)42-25-33-48(34-26-42)60(46-13-5-2-6-14-46)50-37-29-44(30-38-50)56-58-52-16-8-10-18-54(52)62-56/h1-38H

InChI Key

FDSCEJGDVXMGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8O7)C9=CC=C(C=C9)C1=NC2=CC=CC=C2O1

Origin of Product

United States

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